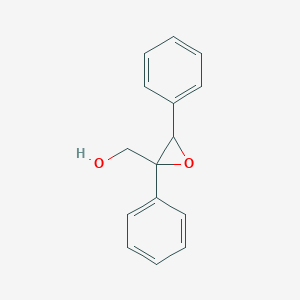
(2,3-Diphenyloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Diphenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with two phenyl groups and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxiran-2-yl)methanol typically involves the epoxidation of stilbene (trans-1,2-diphenylethene) followed by the reduction of the resulting epoxide. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, to oxidize stilbene to the corresponding epoxide. The epoxide is then treated with a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Diphenyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3-Diphenyloxiran-2-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites in biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(2,3-Diphenyloxirane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2,3-Diphenylpropan-1-ol): Similar structure but lacks the oxirane ring, affecting its reactivity and applications.
(2,3-Diphenylpropanoic acid): Contains a carboxylic acid group instead of the oxirane ring, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
78419-62-2 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2,3-diphenyloxiran-2-yl)methanol |
InChI |
InChI=1S/C15H14O2/c16-11-15(13-9-5-2-6-10-13)14(17-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
InChI-Schlüssel |
ZEVYUFMALOLWIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


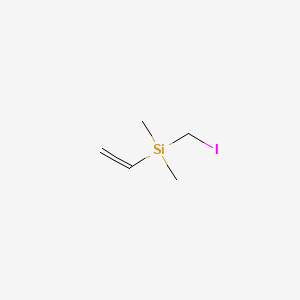
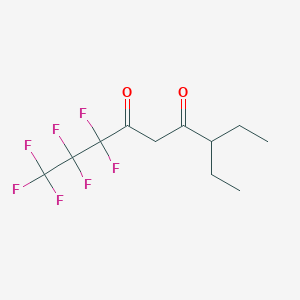







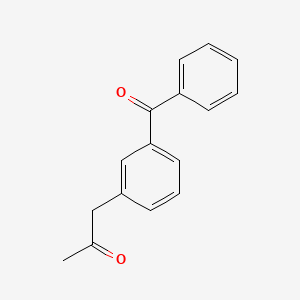
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
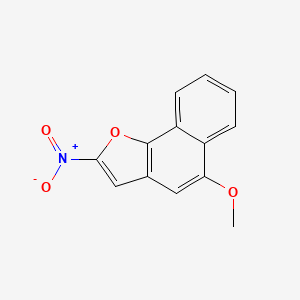
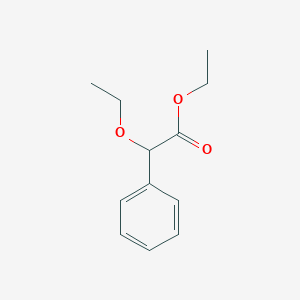
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
